5,6-dimethylpyridazin-3(2H)-one
Description
Historical Development and Evolution of Pyridazinone Derivatives in Chemical Sciences
The journey of pyridazinone chemistry began in the late 19th century. The first synthesis of a pyridazinone compound was achieved by Fischer in 1886 from levulinic acid phenylhydrazone. dergipark.org.tr The parent unsubstituted pyridazine (B1198779) was first synthesized by Tauber. scholarsresearchlibrary.com Historically, pyridazines were first named by Knorr. scholarsresearchlibrary.com These early discoveries laid the groundwork for a burgeoning field of research.
Over the decades, interest in pyridazinone derivatives has grown exponentially, largely due to their diverse pharmacological properties. scholarsresearchlibrary.comscispace.comresearchgate.net Initially, research focused on their potential as cardiovascular drugs and in agrochemicals. researchgate.net However, subsequent studies revealed a much broader spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. scispace.commdpi.comresearchgate.netijrpc.comtandfonline.com This has led to the development of several commercialized drugs containing the pyridazinone nucleus, such as pimobendan, bemoradan, and levosimendan (B1675185) for cardiovascular applications, and emorfazone (B1671226) as an anti-inflammatory agent. researchgate.net
The synthesis of pyridazinone derivatives has also evolved significantly. One of the most common methods involves the reaction of maleic acid derivatives with hydrazine (B178648). dergipark.org.tr Another prevalent approach is the Friedel-Crafts acylation of aromatic hydrocarbons with succinic anhydride (B1165640), followed by cyclization with hydrazine. ijrpc.com The versatility in synthetic routes allows for extensive functionalization of the pyridazinone core, making it an attractive scaffold for medicinal chemists to design and synthesize new therapeutic agents. scholarsresearchlibrary.comresearchgate.net
Structural Attributes and Tautomerism of the Pyridazinone Core, with Specific Reference to 5,6-Dimethylpyridazin-3(2H)-one
The pyridazinone core is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group. researchgate.net The presence of nitrogen atoms and the keto functionality are key structural features that enable protonation reactions and the formation of hydrogen bonds, contributing to the diverse pharmacological properties of pyridazinone-containing molecules. mdpi.com
A crucial aspect of the pyridazinone structure is its ability to exhibit tautomerism. Specifically, it can exist in keto-enol forms. dergipark.org.trmdpi.com The pyridazin-3(2H)-one form is in equilibrium with its tautomer, pyridazin-3-ol. nih.gov Theoretical studies using density functional theory (DFT) have shown that the direct conversion from the keto to the enol form has a high activation energy. nih.gov However, this energy barrier is significantly lower when the transfer occurs via a dimer, involving a double hydrogen transfer. nih.gov It has been established that the more stable form is generally the oxo (keto) form. researchgate.net
In the case of This compound , the core pyridazinone ring is substituted with two methyl groups at positions 5 and 6. This specific substitution pattern influences the electronic and steric properties of the molecule, which in turn can affect its reactivity and biological activity. The synthesis of 4-cyano-5,6-dimethylpyridazin-3(2H)-one, a precursor for various derivatives, has been achieved by reacting diacetyl with cyanoacetic acid hydrazide. tandfonline.comlookchem.com
Rationale for Academic Research Focus on this compound Derivatives
The academic and industrial research focus on this compound and its derivatives is driven by the quest for new and improved therapeutic agents and other functional molecules. The pyridazinone scaffold is considered a "privileged structure" in medicinal chemistry due to its proven track record in yielding biologically active compounds. scholarsresearchlibrary.commdpi.com
Derivatives of this compound have been investigated for a wide range of applications:
Medicinal Chemistry : The core structure serves as a versatile starting point for developing novel drugs. For instance, derivatives have been synthesized and evaluated as potential anti-inflammatory agents by targeting enzymes like phosphodiesterase 4 (PDE4). nih.gov Others have been explored as formyl peptide receptor (FPR) ligands to modulate inflammatory responses. nih.govnih.gov The synthesis of various substituted derivatives has also led to the discovery of compounds with analgesic and anticancer activities. mdpi.comsarpublication.com
Agrochemicals : The pyridazinone nucleus is a key component in some herbicides and insecticides. scispace.comresearchgate.net Research in this area aims to develop more effective and environmentally benign crop protection agents.
Materials Science : The unique chemical properties of pyridazinone derivatives also make them interesting candidates for applications in materials science.
The ease of chemical modification of the this compound scaffold allows for the systematic exploration of structure-activity relationships (SAR). By introducing different substituents at various positions of the pyridazinone ring, researchers can fine-tune the molecule's properties to enhance its efficacy and selectivity for a specific biological target. This rational design approach is a cornerstone of modern drug discovery and development.
Below is a table summarizing some of the research findings on derivatives of this compound, highlighting the versatility of this chemical scaffold.
| Derivative Class | Research Focus | Key Findings |
| Thieno[2,3-c]pyridazines | Synthesis of fused heterocyclic systems | The starting material 4-cyano-5,6-dimethylpyridazin-3(2H)-one can be converted to a thione derivative, which serves as a versatile intermediate for building fused ring systems with potential biological activities. tandfonline.comlookchem.com |
| N-alkylated derivatives | Synthesis and characterization | N-alkylation of 6-(1-benzyl-1H-tetrazol-5-ylthio)-4,5-dimethylpyridazin-3(2H)-one has been successfully achieved to produce a variety of derivatives. ajrconline.org |
| Benzyl-substituted derivatives | Synthesis and potential biological activity | 5-Benzyl-2,6-dimethylpyridazin-3(2H)-one has been synthesized and is under investigation for its potential pharmacological activities, including anticancer properties. mdpi.com |
| Methoxybenzyl-substituted derivatives | Synthesis of FPR ligands | 4-(3-Methoxybenzyl)-5,6-dimethylpyridazin-3(2H)-one has been synthesized as part of a study on formyl peptide receptor agonists. nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
3,4-dimethyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-3-6(9)8-7-5(4)2/h3H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPAHXPYSVABCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,6 Dimethylpyridazin 3 2h One and Its Analogues
Classical Approaches to Pyridazinone Ring System Construction
The most fundamental and widely employed classical method for constructing the pyridazinone ring involves the cyclocondensation of a 1,4-dicarbonyl compound or its equivalent, such as a γ-keto acid, with a hydrazine (B178648) derivative. iglobaljournal.combiomedpharmajournal.org This approach provides a direct and versatile route to a wide array of substituted pyridazinones.
The general mechanism involves the initial reaction of hydrazine with one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular cyclization via condensation with the second carbonyl group, followed by dehydration, yields the dihydropyridazinone ring. If the starting material is appropriately chosen or if an oxidation step is included, the aromatic pyridazinone is obtained.
For the synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-ones, the reaction typically starts with a β-aroylpropionic acid, which is cyclized with hydrazine hydrate (B1144303). biomedpharmajournal.org For instance, the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640) produces β-benzoylpropionic acid, which upon reaction with hydrazine hydrate, yields 6-phenyl-4,5-dihydropyridazin-3(2H)-one. biomedpharmajournal.orgasianpubs.org Similarly, starting with 4-oxo-4-phenylbutanoic acid and hydrazine hydrate is a common route to prepare the 6-phenylpyridazin-3(2H)-one core. mdpi.com If the aromatic ring system is not required, the dihydropyridazinone can be the final product.
One-pot procedures have also been developed based on this classical approach. For example, the condensation of methyl ketones with glyoxylic acid monohydrate, followed by cyclization with hydrazine, provides a direct route to pyridazin-3(2H)-ones. thieme-connect.de
Table 1: Examples of Classical Pyridazinone Synthesis
| Starting Materials | Reagents | Product | Reference |
|---|---|---|---|
| β-Aroylpropionic acid, Hydrazine hydrate | Ethanol, Reflux | 6-Aryl-4,5-dihydropyridazin-3(2H)-one | biomedpharmajournal.org |
| 4-Oxo-4-phenylbutanoic acid, Hydrazine hydrate | N/A | 6-Phenylpyridazin-3(2H)-one | mdpi.com |
| Substituted acetophenone, Glyoxylic acid monohydrate, Hydrazine | One-pot condensation | 6-Arylpyridazin-3(2H)-one | thieme-connect.de |
Contemporary and Sustainable Synthetic Routes to 5,6-Dimethylpyridazin-3(2H)-one
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies. For pyridazinone synthesis, this has led to the exploration of catalytic strategies and green chemistry techniques.
Catalytic methods offer significant advantages, including milder reaction conditions, higher selectivity, and improved atom economy. Both metal-based and organocatalytic systems have been successfully applied to the synthesis of pyridazinones and their analogues.
Metal Catalysis: Copper catalysts have proven particularly effective in the synthesis of pyridazinone scaffolds. A copper(I)-catalyzed multicomponent cyclization reaction combining aldehydes, hydrazines, and alkynylesters provides a regioselective route to six-membered pyridazinones, avoiding the formation of isomeric pyrazoles. nih.gov More recently, a copper-promoted C(sp³)–C(sp³) coupling followed by a cyclization sequence between unactivated ketones and acylhydrazones has been developed to access polysubstituted pyridazines. rsc.org This method allows for the synthesis of either 3,4,6-trisubstituted or 3,5-disubstituted pyridazines by adjusting the reaction conditions. rsc.org Another copper-catalyzed aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones can yield either 1,6-dihydropyridazines or fully aromatic pyridazines depending on the choice of solvent. organic-chemistry.org
Organocatalysis: Organocatalysis avoids the use of potentially toxic and expensive metals. A simple and efficient method for synthesizing diverse pyrano[2,3-c]pyridazines has been achieved through a one-pot multicomponent reaction using piperidine (B6355638) as an organocatalyst. nih.gov
In line with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, improving yields, and reducing waste. These techniques are often combined with solvent-free conditions to further enhance their environmental credentials.
Microwave irradiation has been successfully used to synthesize various pyridazinone derivatives, significantly shortening reaction times from hours to minutes. asianpubs.orgmdpi.com For example, the condensation of 3-chloropyridazine (B74176) with anthranilic acid in methanol (B129727) can be completed in 1-3 minutes under microwave irradiation to form a quinazolinone-fused pyridazine (B1198779). asianpubs.org Another example involves the reaction of maleic anhydride and thiosemicarbazide (B42300) in a microwave oven for just 2 minutes to produce a pyridazinedione intermediate. mdpi.com Solvent-free synthesis of pyridazinones has also been reported, where reactants are exposed to microwaves without any solvent, catalyst, or solid support, leading to a clean and efficient reaction. researchgate.net This approach aligns with green chemistry principles by minimizing solvent use and simplifying product purification. georgiasouthern.edu
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Condensation of 3-chloropyridazine and anthranilic acid | Several hours at reflux | 1-3 minutes | asianpubs.org |
| Synthesis of thiazolyl-pyridazinediones | N/A | 2-8 minutes | mdpi.com |
| Indolo[3,2-c]quinoline-dione synthesis | N/A | Solvent-free, rapid | researchgate.net |
Strategies for Derivatization and Functionalization of the this compound Scaffold
Further modification of the pyridazinone core is crucial for developing analogues with tailored properties. Key functionalization strategies include reactions at the ring nitrogen atom and regioselective substitutions on the carbon framework of the pyridazine ring. The pyridazin-3(2H)-one nucleus can exist in keto-enol tautomeric forms, which influences its reactivity. nih.gov
Modification at the N-2 position of the pyridazinone ring is a common strategy for creating diverse libraries of compounds.
N-Alkylation: The nitrogen atom of the pyridazinone ring can be readily alkylated using various alkyl halides in the presence of a base. For instance, N-alkylation of 6-arylpyridazin-3(2H)-ones can be achieved by reacting them with ethyl chloroacetate (B1199739) using potassium carbonate as a base in a suitable solvent like acetonitrile. researchgate.netnih.gov This reaction introduces an ester functional group, which can be further hydrolyzed to the corresponding carboxylic acid. mdpi.com
N-Acylation: Acyl groups can also be introduced at the N-2 position. The reaction of 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one with acetic anhydride leads to the formation of a fused pyridazino[4,3-e] asianpubs.orgnih.govresearchgate.nettriazine derivative, which represents an intramolecular acylation and cyclization. nih.gov The synthesis of N1-acylated indazole derivatives has also been explored as a strategy for developing potent enzyme inhibitors. semanticscholar.org
Table 3: N-Alkylation of Pyridazinone Derivatives
| Pyridazinone Substrate | Alkylating Agent | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 6-Arylpyridazin-3(2H)-one | Ethyl chloroacetate | K₂CO₃, anhydrous CH₃CN, reflux | Ethyl 2-(3-oxo-6-arylpyridazin-2(3H)-yl)acetate | researchgate.netnih.gov |
| 6-Phenyl-4-(arylmethylene)pyridazin-3(2H)-one | Ethyl bromoacetate | NaOMe, dry ethanol, reflux | Ethyl 2-(6-phenyl-4-(arylmethylene)-3-oxopyridazin-2(3H)-yl)acetate | mdpi.com |
Controlling the position of substitution on the carbon atoms of the pyridazine ring is a significant synthetic challenge. Modern C-H functionalization reactions provide powerful tools for achieving such regioselectivity.
Direct C-H functionalization, often catalyzed by transition metals, allows for the formation of new carbon-carbon bonds at specific positions without the need for pre-functionalized substrates, representing an atom-economical approach. mdpi.comnih.gov While the functionalization of the more reactive five-membered rings in fused systems is common, methods for the regioselective functionalization of six-membered rings like pyridazine are also being developed. mdpi.com The use of directing groups can be crucial in guiding the catalyst to a specific C-H bond. mdpi.com
For pyridazinone analogues, regioselective introduction of substituents is key. A Michael-type reaction has been used for the regioselective introduction of an indole (B1671886) moiety at the C-4 position of a dihydropyridazinone precursor. nih.gov Palladium-catalyzed Suzuki cross-coupling reactions are also employed for regioselective C-C bond formation, for example, in the synthesis of 6-arylpyridazin-3(2H)-ones from chloropyridazine precursors immobilized on a solid support. researchgate.net
Formation of Fused and Condensed Pyridazinone Systems
The pyridazinone ring serves as a versatile scaffold for the construction of various fused and condensed heterocyclic systems. By introducing reactive functional groups onto the pyridazinone core, subsequent cyclization reactions can be initiated to build additional rings, leading to polycyclic structures with diverse chemical properties. Analogues of this compound, particularly those functionalized at the C4 and C3 positions, are key precursors in the synthesis of these complex molecules.
One notable pathway involves the use of 4-cyano-5,6-dimethylpyridazin-3(2H)-thione as a starting material for creating fused pyrazolo[3,4-c]pyridazine systems. researchgate.net The reaction of this pyridazine thione with hydrazine hydrate leads to the formation of a pyrazole (B372694) ring fused to the pyridazine core. researchgate.net This initial fused product, an aminopyrazolopyridazine, can then undergo further transformations to yield more complex polycyclic systems. researchgate.net
For instance, diazotization of the amino group on the pyrazole ring, followed by coupling with active methylene (B1212753) compounds, introduces new functionalities that can be cyclized to form pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazine or pyrimido[1′,2′:1,5]pyrazolo[3,4-c]pyridazine derivatives. researchgate.net These reactions highlight a strategy where the pyridazinone analogue is first used to construct a bicyclic system, which then serves as the foundation for building even larger, multi-ring structures. researchgate.net
The cyclization of 4-cyano-5,6-dimethylpyridazine-3(2H)-thione with hydrazine hydrate is a key step in forming the initial fused ring system. researchgate.net This reaction proceeds to afford 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine. researchgate.net
Table 1: Synthesis of Fused Pyrazolo[3,4-c]pyridazine
| Starting Material | Reagent | Product |
|---|---|---|
| 4-cyano-5,6-dimethylpyridazine-3(2H)-thione | Hydrazine hydrate | 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine |
Data sourced from University of Aden Journal of Natural and Applied Sciences. researchgate.net
This aminopyrazolopyridazine is a versatile intermediate. Its amino group can be diazotized to produce a diazonium salt, which is then coupled with various active methylene compounds. For example, reaction with ethyl cyanoacetate (B8463686) and subsequent cyclization by refluxing in acetic anhydride yields a pyridazino[3′,4′:3,4]pyrazolo[5,1-c]1,2,4-triazine derivative. researchgate.net
Table 2: Synthesis of a Fused Pyridazino[3′,4′:3,4]pyrazolo[5,1-c]1,2,4-triazine System
| Step | Intermediate | Reagents | Product |
|---|---|---|---|
| 1 | 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine | NaNO₂, HCl | 4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine-3-diazonium chloride |
| 2 | 4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine-3-diazonium chloride | Ethyl cyanoacetate, Sodium Acetate | Ethyl 2-cyano-2-(4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)hydrazono)acetate |
| 3 | Ethyl 2-cyano-2-(4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)hydrazono)acetate | Acetic anhydride | 4-acetyl-3-amino-7,8-dimethyl-4H-pyridazino[3′,4′:3,4]pyrazolo[5,1-c] researchgate.netresearchgate.netscite.aitriazin-5-one |
Data sourced from University of Aden Journal of Natural and Applied Sciences. researchgate.net
Furthermore, the aminopyrazolopyridazine intermediate can react with other bifunctional reagents to create different fused systems. Cyclocondensation with acetylacetone (B45752) or ethyl acetoacetate (B1235776) leads to the formation of novel pyrimido[1′,2′:1,5]pyrazolo[3,4-c]pyridazines. researchgate.net Similarly, reaction with arylidenemalononitriles also yields derivatives of this pyrimido-fused system. researchgate.net The same starting thione has also been utilized in the synthesis of thieno[2,3-c]pyridazines and pyrimido[4′,5′:4,5]thieno-[2,3-c]pyridazines. researchgate.net
Table 3: Synthesis of Fused Pyrimido[1′,2′:1,5]pyrazolo[3,4-c]pyridazine Systems
| Intermediate | Reagents | Product |
|---|---|---|
| 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine | Acetylacetone | 2,4,7,8-tetramethyl-pyrimido[1′,2′:1,5]pyrazolo[3,4-c]pyridazine |
| 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine | Ethyl acetoacetate | 2,7,8-trimethyl-4H-pyrimido[1′,2′:1,5]pyrazolo[3,4-c]pyridazin-4-one |
Data sourced from University of Aden Journal of Natural and Applied Sciences. researchgate.net
These synthetic routes demonstrate how a functionalized analogue of this compound can be effectively used as a platform to construct a variety of complex, multi-ring heterocyclic compounds.
Advanced Spectroscopic and Structural Elucidation of 5,6 Dimethylpyridazin 3 2h One Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including pyridazinone derivatives. It provides detailed information about the chemical environment of individual atoms.
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the connectivity within a molecule. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed in the study of pyridazinone derivatives. nih.govmdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached, providing direct C-H connectivity.
Table 1: ¹H and ¹³C NMR Data for 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one in DMSO-d₆ mdpi.com
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| C⁴CH₃ | 2.34 (s, 3H) | 19.92 | C⁴ᵃ (115.26), C⁴ (140.51) |
| C⁵CH₃ | 2.61 (s, 3H) | 13.87 | C⁴ᵃ (115.26), C⁵ (150.92) |
| C⁷H | 8.43 (s, 1H) | Not Applicable | C⁴ᵃ (115.26), C⁷ᵃ (117.71), C⁵ (150.92) |
| NH | 11.44 (s, 1H) | Not Applicable | C⁷ᵃ (117.71), C⁴ (140.51) |
| C=O | Not Applicable | 157.92 | |
| C⁴ | Not Applicable | 140.51 | |
| C⁵ | Not Applicable | 150.92 | |
| C⁴ᵃ | Not Applicable | 115.26 |
Data sourced from a study on a related furo-pyridazinone derivative.
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds, including identifying different crystalline structures (polymorphs), solvates, and amorphous forms. mdpi.com Unlike solution-state NMR, ssNMR provides information about the local environment of nuclei in the solid state, which is sensitive to intermolecular interactions and crystal packing. mdpi.com
The study of polymorphism is critical in pharmaceutical development, as different polymorphs of an active pharmaceutical ingredient can exhibit distinct physicochemical properties. ssNMR can readily distinguish between polymorphs because the chemical shifts of nuclei, particularly ¹³C, are highly sensitive to the local crystalline environment. mdpi.com The presence of multiple crystallographically inequivalent molecules in the asymmetric unit of a crystal lattice can also be detected, often resulting in the splitting of NMR signals.
While specific solid-state NMR studies on 5,6-dimethylpyridazin-3(2H)-one are not prevalent in the literature, the technique's application to other nitrogen-containing heterocyclic compounds demonstrates its potential. For example, ¹³C and ¹⁵N ssNMR are commonly used to probe the hydrogen bonding and packing arrangements in crystalline organic molecules.
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsional angles.
Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, from which the positions of individual atoms are determined. mdpi.com
For the related compound 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one, SCXRD analysis confirmed its existence in the lactam form and provided precise geometric parameters. mdpi.com The analysis revealed a planar molecular structure with specific intermolecular hydrogen bonds of the N-H···O type, which link the molecules into centrosymmetric dimers in the crystal lattice. mdpi.com
Table 2: Selected Crystallographic Data for 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.1691(3) |
| b (Å) | 14.5381(6) |
| c (Å) | 6.7915(3) |
| β (°) | 107.034(2) |
| Volume (ų) | 771.62(5) |
Data sourced from a study on a related furo-pyridazinone derivative.
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint." This method is particularly useful for distinguishing between different polymorphs, monitoring phase transitions, and assessing the crystallinity of a sample. While single crystals are not always available, PXRD can be performed on polycrystalline powders. The resulting diffractogram, a plot of diffracted intensity versus the diffraction angle (2θ), is characteristic of the crystalline form.
Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Characteristic Band Assignments
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and serve as excellent tools for molecular fingerprinting and functional group identification.
In the FT-IR spectrum of the related 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one, characteristic absorption bands were observed that correspond to specific functional groups. mdpi.com A strong band at 1668 cm⁻¹ was assigned to the carbonyl (C=O) stretching vibration of the lactam ring. mdpi.com The N-H stretching vibration was observed as a broad band at 3167 cm⁻¹. mdpi.com Other bands at 1617, 1546, and 1345 cm⁻¹ were also identified as part of the molecule's characteristic fingerprint. mdpi.com
The assignment of these bands is often supported by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and help in the detailed interpretation of the experimental spectra. researchgate.net
Table 3: Characteristic FT-IR Bands for 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one mdpi.com
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3167 | N-H stretching |
| 1668 | C=O stretching (lactam) |
| 1617 | C=N/C=C stretching |
| 1546 | Ring vibrations |
Data sourced from a study on a related furo-pyridazinone derivative.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of this compound derivatives, providing exact mass measurements that confirm their elemental composition with a high degree of confidence. Electrospray ionization (ESI) is a commonly employed soft ionization technique that generates protonated molecules ([M+H]⁺) or other adducts, which can then be subjected to tandem mass spectrometry (MS/MS) for fragmentation analysis.
The fragmentation pathways of pyridazinone derivatives are influenced by the nature and position of their substituents. A common fragmentation pattern observed in related fused pyridazine (B1198779) systems involves the cross-ring cleavage of the pyridazine ring itself. For derivatives of this compound, characteristic fragmentation would likely involve the initial loss of small neutral molecules such as N₂, CO, and cleavage of the bonds adjacent to the carbonyl group. The presence of the methyl groups at the 5 and 6 positions provides a basis for potential rearrangements and further fragmentation.
In a study of various pyridazinone derivatives, ESI-HRMS was used to confirm the structures of newly synthesized compounds. The observed mass-to-charge ratios were consistently in close agreement with the calculated values, validating the proposed molecular formulas.
| Compound | Molecular Formula | Calculated m/z | Found m/z |
|---|---|---|---|
| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one | C₁₇H₁₂Cl₂N₂O | 331.0350 [M+H]⁺ | 331.0020 [M+H]⁺ |
| 2-(5-(4-chlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid | C₁₉H₁₅ClN₂O₃ | 354.9932 [M+H]⁺ | 354.9837 [M+H]⁺ |
| 2-(5-(2,6-dichlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid | C₁₉H₁₄Cl₂N₂O₃ | 387.0468 [M-H]⁻ | 386.9793 [M-H]⁻ |
| 2-(5-(4-fluorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid | C₁₉H₁₅FN₂O₃ | 339.1101 [M+H]⁺ | 339.1997 [M+H]⁺ |
The fragmentation of the pyridazino-indole ring system has been shown to produce characteristic fragment ions at m/z = 116 and 143, resulting from the cross-ring cleavage of the pyridazine portion. The loss of substituents, such as a nitro group, is also a common fragmentation event. These established patterns provide a framework for predicting the fragmentation behavior of this compound derivatives, where cleavage of the pyridazinone ring and loss of the dimethyl substituents would be anticipated.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy is a powerful technique for investigating the electronic structure of this compound derivatives. The absorption of ultraviolet or visible light by these molecules promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) and the intensity of the absorption (molar absorptivity, ε) are highly dependent on the molecular structure, particularly the extent of the conjugated π-electron system.
The pyridazinone core itself contains a chromophore, and the electronic transitions are typically of the π → π* and n → π* type. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons of the nitrogen and oxygen atoms, are of lower intensity and appear at longer wavelengths. The positions and intensities of these absorption bands are sensitive to the nature of substituents on the pyridazinone ring. Electron-donating or electron-withdrawing groups, as well as the presence of additional aromatic rings, can significantly alter the energy of the molecular orbitals and thus shift the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.
In a study of cyanopyridazine derivatives, the UV-Vis absorption spectra were recorded in acetonitrile. The observed absorption maxima provide insight into the electronic transitions within these molecules.
| Compound Derivative | Solvent | λmax (nm) |
|---|---|---|
| Cyanopyridazine Derivative 5 | CH₃CN | ~300, ~380 |
| Cyanopyridazine Derivative 6b | CH₃CN | ~310, ~400 |
| Cyanopyridazine Derivative 6e | CH₃CN | ~320, ~410 |
| Cyanopyridazine Derivative 6f | CH₃CN | ~325, ~420 |
| Cyanopyridazine Derivative 6g | CH₃CN | ~330, ~430 |
| Cyanopyridazine Derivative 6h | CH₃CN | ~340, ~440 |
The photophysical properties of a 3(2H)-pyridazinone derivative, 5-(4-chloro-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one, were investigated using a solvatochromic approach where absorption and fluorescence spectra were measured in various solvents of differing polarities. It was observed that the positions, intensities, and shapes of the absorption and emission bands were typically modified by the solvent environment. This solvatochromism indicates a change in the dipole moment upon electronic excitation, suggesting that the excited state is more polar than the ground state. Such studies are crucial for understanding the nature of the electronic transitions and the charge distribution in both the ground and excited states of these molecules.
Computational and Theoretical Investigations of 5,6 Dimethylpyridazin 3 2h One
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed analysis of the electronic characteristics of molecules. For 5,6-dimethylpyridazin-3(2H)-one, DFT calculations reveal key aspects of its reactivity and molecular structure. nih.gov
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.govresearchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. science.ph
For this compound and its derivatives, DFT calculations have been employed to determine these energy levels. For instance, a study on a related pyridazinone derivative, 5-(2-chlorobenzyl)-2,6-dimethylpyridazin-3-one, utilized DFT at the B3LYP/6-31G(d) level to calculate quantum chemical parameters. researchgate.net Such analyses help in understanding the molecule's potential as an electron donor (related to HOMO energy) or acceptor (related to LUMO energy). science.ph The HOMO is typically localized over the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. materialsciencejournal.org
Table 1: Frontier Molecular Orbital Energies and Related Parameters
| Parameter | Description | Typical Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher values suggest a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower values suggest a better electron acceptor. |
| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap implies higher reactivity and lower kinetic stability. |
This table provides a general framework for interpreting FMO data. Specific values for this compound would be obtained from dedicated DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. epstem.netwalisongo.ac.idresearchgate.net The map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. epstem.netmdpi.com
For pyridazinone structures, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the pyridazine (B1198779) ring, indicating these as primary sites for interaction with electrophiles or for forming hydrogen bonds. epstem.netmdpi.com Conversely, the hydrogen atoms attached to the ring and the methyl groups would exhibit positive potential, marking them as potential sites for nucleophilic interaction. epstem.net This visual representation is invaluable for predicting how the molecule will interact with other chemical species, including receptors or metal surfaces. chemrxiv.org
Computational studies, particularly DFT, are crucial for elucidating the mechanisms by which molecules like this compound adsorb onto surfaces, a key aspect in fields such as corrosion inhibition. researchgate.netmdpi.comresearchgate.net These studies can predict the orientation of the molecule on a metal surface and the nature of the interaction, whether it be physisorption (driven by weaker van der Waals forces) or chemisorption (involving the formation of chemical bonds). mdpi.com
The adsorption process is influenced by the molecule's electronic properties, such as the distribution of frontier molecular orbitals and the location of electron-rich heteroatoms (N, O). science.phresearchgate.net DFT calculations can determine the adsorption energy, which indicates the strength of the interaction between the inhibitor molecule and the metal surface. mdpi.com For pyridazinone derivatives, it is often found that the nitrogen and oxygen atoms play a significant role in the adsorption process by donating electrons to the vacant d-orbitals of the metal. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, capturing conformational changes and interactions with the surrounding environment, such as a solvent. nih.govmdpi.comaimspress.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how this compound might flex, rotate, and interact with solvent molecules. nih.gov
MD simulations are particularly useful for understanding the conformational flexibility of the pyridazinone ring and its substituents. nih.gov They can reveal the most stable conformations in different environments and the energy barriers between them. Furthermore, by simulating the molecule in a solvent like water, MD can shed light on how solvent molecules arrange themselves around the solute and the nature of the hydrogen bonding and other intermolecular forces at play. nih.gov This information is critical for understanding its solubility and behavior in biological systems.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (Excluding Biological Efficacy and Dosage)
The process involves calculating a set of molecular descriptors for a series of related compounds. mdpi.com These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological, among others. A statistical model is then built to relate these descriptors to an observed activity. By analyzing the descriptors that are most influential in the model, one can gain insights into the key molecular features driving the activity. nih.gov For instance, a QSAR model might reveal that the electron-donating capacity of a substituent at a particular position on the pyridazinone ring is crucial for its interaction with a specific surface.
Computational Analysis of Tautomerism and Isomerism
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a hydrogen atom. nih.gov this compound can exist in different tautomeric forms, primarily the lactam (keto) and lactim (enol) forms. Computational methods, especially DFT, are highly effective in studying the relative stabilities of these tautomers. nih.govconicet.gov.arbeilstein-journals.org
By calculating the total electronic energy of each tautomer, it is possible to predict which form is more stable and therefore more prevalent at equilibrium. conicet.gov.ar The calculations can also model the transition state for the interconversion between tautomers, providing the activation energy for the process. beilstein-journals.org This analysis is crucial as different tautomers can exhibit distinct chemical and physical properties. nih.gov Similarly, computational methods can be used to investigate other forms of isomerism, such as rotational isomers (conformers), to provide a complete picture of the molecule's structural landscape. researchgate.net
Reactivity and Reaction Mechanisms of 5,6 Dimethylpyridazin 3 2h One
Electrophilic and Nucleophilic Substitution Reactions on the Pyridazinone Ring
The pyridazinone ring exhibits a complex reactivity pattern towards electrophilic and nucleophilic reagents due to the interplay of the electron-withdrawing effects of the carbonyl group and the nitrogen atoms, and the electron-donating nature of the methyl groups.
Electrophilic Aromatic Substitution:
Generally, the pyridazinone ring is deactivated towards electrophilic aromatic substitution due to the electron-deficient nature of the diazine core. The two adjacent nitrogen atoms and the carbonyl group reduce the electron density of the ring, making it less susceptible to attack by electrophiles. minia.edu.egxmu.edu.cn However, the presence of the two methyl groups at the C5 and C6 positions provides some activation through a positive inductive effect. Electrophilic attack, when it occurs, is directed by the existing substituents. Theoretical studies and reactions on analogous systems suggest that the position of electrophilic attack is highly dependent on the reaction conditions and the nature of the electrophile.
Nucleophilic Aromatic Substitution:
The electron-deficient character of the pyridazinone ring makes it a good substrate for nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group is present on the ring. wur.nl Halogenated pyridazinones, for instance, readily undergo substitution with various nucleophiles. While 5,6-dimethylpyridazin-3(2H)-one itself does not possess a leaving group for a typical SNAr reaction, its derivatives can be synthesized to undergo such transformations. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-poor carbon atom bearing the leaving group, forming a Meisenheimer-like intermediate, which then expels the leaving group to restore aromaticity.
| Reaction Type | Reagents | Product(s) | Conditions | Observations |
| Halogenation | X2, Lewis Acid | Halogenated pyridazinone | Varies | Generally requires forcing conditions due to ring deactivation. |
| Nitration | HNO3/H2SO4 | Nitropyridazinone | Varies | The position of nitration is influenced by the existing substituents. |
| Nucleophilic Substitution (on halo-derivative) | Nu-H (e.g., R-NH2, R-OH, R-SH) | Substituted pyridazinone | Basic or neutral | The electron-deficient ring facilitates the displacement of the halide. |
Cyclization and Ring-Opening Reactions
The this compound scaffold serves as a versatile building block for the synthesis of various fused heterocyclic systems through cyclization reactions. These reactions often involve the functionalization of the N2 position or the methyl groups, followed by intramolecular ring closure.
A common strategy involves the introduction of a side chain at the N2 position containing a reactive functional group. For example, reaction with ethyl chloroacetate (B1199739) followed by treatment with hydrazine (B178648) hydrate (B1144303) can introduce a hydrazide moiety, which can then be cyclized with various reagents to form fused triazoles, oxadiazoles, or thiadiazoles. researchgate.net Similarly, the methyl groups can be functionalized to participate in condensation reactions leading to the formation of new rings. For instance, condensation with aldehydes can yield styryl derivatives, which can undergo further cyclization. researchgate.net
Ring-opening reactions of the pyridazinone ring are less common and generally require harsh conditions due to the aromatic stability of the ring. However, under certain reductive or oxidative conditions, or through photochemical pathways, cleavage of the N-N or other ring bonds can occur.
| Starting Material | Reagents | Product Type | Reaction Type |
| This compound | 1. ClCH2COOEt, K2CO32. N2H4·H2O3. PhNCS or CS2/KOH | Fused oxadiazole or thiadiazole | N-alkylation followed by cyclization |
| This compound derivative | Aromatic aldehydes | Fused pyridopyridazine | Condensation and cyclization |
| Fused Pyridazinone | Hydrazine Hydrate | Pyridazino[3',4':5,6] nih.govresearchgate.netmdpi.comtriazino derivatives | Cyclocondensation |
Photochemical Transformations and Degradation Pathways
The photochemical behavior of pyridazinone derivatives is of particular interest, especially in the context of their environmental fate, as several compounds of this class are used as herbicides. nih.gov Upon absorption of UV light, this compound and related compounds can undergo a variety of photochemical transformations.
The primary photochemical processes may include isomerization, dimerization, or fragmentation. The presence of the carbonyl group and the N-N bond makes the molecule susceptible to Norrish-type reactions. Photodegradation in aqueous media can proceed through direct photolysis, where the molecule directly absorbs light, or indirect photolysis, sensitized by other substances present in the environment. researchgate.netnih.govmdpi.com
Studies on pyridazinone herbicides have shown that photodegradation can lead to the cleavage of the pyridazinone ring, dealkylation at the nitrogen atom, and hydroxylation of the aromatic ring. The specific degradation products will depend on the irradiation wavelength, the presence of oxygen, and the solvent. researchgate.net
Table of Potential Photodegradation Pathways:
| Pathway | Description | Potential Products |
| Ring Cleavage | Breakage of the N-N or C-C bonds within the pyridazinone ring. | Open-chain nitrogen-containing compounds. |
| N-Dealkylation | If substituted at the N2 position, cleavage of the N-alkyl bond. | This compound (if starting from an N-substituted derivative). |
| Hydroxylation | Introduction of hydroxyl groups onto the ring. | Hydroxylated pyridazinone derivatives. |
| Isomerization | Rearrangement of the ring structure. | Isomeric heterocyclic compounds. |
Thermal Stability and Decomposition Mechanisms
Pyridazinone derivatives are generally crystalline solids with relatively high melting points, suggesting a degree of thermal stability. The decomposition of such heterocyclic systems often begins with the cleavage of the weakest bonds in the molecule. In the case of this compound, the N-N bond is a likely point of initial fragmentation upon heating to high temperatures.
The decomposition mechanism is likely to involve the formation of radical intermediates. The nature of the substituents on the pyridazinone ring can significantly influence the thermal stability and the decomposition pathway. Electron-withdrawing groups may destabilize the ring, while bulky substituents might sterically hinder intermolecular interactions, affecting the melting point and decomposition temperature. scispace.com
Oxidation and Reduction Reactions
The pyridazinone ring can undergo both oxidation and reduction reactions, targeting different parts of the molecule.
Reduction:
The carbonyl group of the pyridazinone ring can be reduced to a hydroxyl group or a methylene (B1212753) group depending on the reducing agent and reaction conditions. Common reducing agents like sodium borohydride (B1222165) (NaBH4) are known to reduce the C=O bond in pyridazinone systems. documentsdelivered.comscielo.org.mxsapub.orgrsc.org The double bond in the pyridazinone ring can also be reduced, leading to the formation of dihydropyridazinone derivatives. Catalytic hydrogenation is often employed for this purpose.
Oxidation:
The pyridazinone ring is relatively resistant to oxidation due to its electron-deficient nature. However, under strong oxidizing conditions, degradation of the ring can occur. The methyl groups attached to the ring are potential sites for oxidation to carboxylic acid groups, although this typically requires vigorous conditions. N-oxidation at one of the ring nitrogen atoms is also a possibility, leading to the formation of pyridazinone-N-oxides.
| Reaction Type | Reagent | Product |
| Carbonyl Reduction | NaBH4 | 5,6-dimethyl-4,5-dihydropyridazin-3(2H)-ol |
| Ring Reduction | H2/Pd-C | 5,6-dimethyltetrahydropyridazin-3(2H)-one |
| Methyl Group Oxidation | KMnO4 (strong conditions) | Pyridazinone dicarboxylic acid |
| N-Oxidation | m-CPBA | This compound-N-oxide |
Reactions with Metal Ions and Complexation Chemistry
The pyridazinone scaffold contains multiple heteroatoms (two nitrogen atoms and one oxygen atom) with lone pairs of electrons, making it an excellent candidate for acting as a ligand in coordination chemistry. nih.govresearchgate.netwikipedia.org this compound can coordinate to metal ions in various ways, acting as a monodentate, bidentate, or bridging ligand.
Coordination can occur through the exocyclic carbonyl oxygen atom or one of the ring nitrogen atoms. The specific coordination mode depends on the nature of the metal ion, the solvent, the counter-ion, and the steric and electronic properties of the ligand. The formation of metal complexes can significantly alter the chemical and physical properties of the pyridazinone ligand, including its reactivity and spectroscopic characteristics. The study of such complexes is relevant for the development of new catalysts, materials with interesting magnetic or optical properties, and metallo-pharmaceuticals. mdpi.com
Table of Potential Coordination Modes:
| Coordination Mode | Donating Atoms | Structural Feature |
| Monodentate | O (carbonyl) | The metal ion is bonded to the oxygen atom. |
| Monodentate | N (ring) | The metal ion is bonded to one of the nitrogen atoms. |
| Bidentate Chelating | N, O | The metal ion is bonded to a ring nitrogen and the carbonyl oxygen, forming a chelate ring. |
| Bridging | N, N' or N, O | The pyridazinone ligand links two metal centers. |
Mechanistic Investigations of Biological and Pharmacological Activities of 5,6 Dimethylpyridazin 3 2h One Derivatives
Enzyme Inhibition Mechanisms and Kinetics
The pyridazinone scaffold is a key structural motif in the design of various enzyme inhibitors. Derivatives of 5,6-dimethylpyridazin-3(2H)-one have been investigated for their potential to inhibit several classes of enzymes, including phosphodiesterases, kinases, and cyclooxygenases.
Phosphodiesterases (PDEs): Pyridazine (B1198779) derivatives have been identified as inhibitors of phosphodiesterases, which are enzymes that regulate the intracellular levels of cyclic nucleotides like cAMP and cGMP researchgate.netsamipubco.com. By inhibiting PDEs, these compounds can modulate cellular activities, with specific inhibitory effects being explored for the treatment of various disorders samipubco.com. For instance, PDE-III inhibitors are investigated for congestive heart failure, PDE-IV inhibitors for inflammatory conditions, and PDE-V inhibitors for erectile dysfunction researchgate.netsamipubco.com.
Kinases: Certain pyridazinone derivatives have shown inhibitory activity against kinases, which are crucial enzymes in cell signaling pathways. For example, novel derivatives bearing pyrazolo[3,4-b]pyridine and other related scaffolds have been designed and synthesized as inhibitors of c-Met kinase, a key player in oncogenic processes researchgate.net. In one study, derivatives 6, 8a, and 8b demonstrated potent inhibition of p38α MAPK kinase with IC50 values of 0.18 ± 0.02, 0.23 ± 0.05, and 0.31 ± 0.04 μM, respectively, which were better than the reference inhibitor SB 202190 (IC50 = 0.27 ± 0.06 μM) researchgate.net.
Cyclooxygenase (COX): The pyridazine nucleus is a valuable starting point for the development of selective COX-2 inhibitors. samipubco.com Several pyridazine derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. Some compounds have demonstrated a significant preference for COX-2 inhibition nih.gov. For instance, compound 6b exhibited an IC50 value of 0.18 µM for COX-2, which was more potent than the well-known COX-2 inhibitor celecoxib (B62257) (IC50 = 0.35 µM) nih.gov. The selectivity of these compounds is often attributed to their ability to fit into the side pocket of the COX-2 enzyme's active site nih.gov. However, not all pyridazinone derivatives show selectivity. One study found that while a parent 2-pyridone compound was a selective COX-2 inhibitor, its cyclized pyrido[2,3-d]pyridazine-2,8-dione derivative, compound 7c, acted as a dual inhibitor of both COX-1 and COX-2 nih.gov.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|---|
| Derivative 6 | p38α MAPK kinase | 0.18 ± 0.02 | SB 202190 | 0.27 ± 0.06 |
| Derivative 8a | p38α MAPK kinase | 0.23 ± 0.05 | SB 202190 | 0.27 ± 0.06 |
| Derivative 8b | p38α MAPK kinase | 0.31 ± 0.04 | SB 202190 | 0.27 ± 0.06 |
| Compound 4c | COX-2 | 0.26 | Celecoxib | 0.35 |
| Compound 6b | COX-2 | 0.18 | Celecoxib | 0.35 |
Receptor Binding Studies and Ligand-Target Interaction Profiling
The interaction of this compound derivatives with various receptors has been a subject of investigation to elucidate their pharmacological effects. These studies often employ computational methods like molecular docking to predict and analyze the binding modes of these ligands with their protein targets.
Molecular docking studies have been instrumental in understanding the binding interactions of pyridazinone derivatives with their target enzymes. For example, the potent activity of p38α MAPK kinase inhibitors 6, 8a, and 8b was supported by molecular docking, which showed favorable binding energies of -10.88, -11.28, and -10.96 kcal/mol, respectively researchgate.net. Similarly, the selectivity of COX-2 inhibitors has been rationalized through docking studies that reveal key interactions with amino acid residues in the enzyme's active site nih.gov.
In the context of receptor binding, a series of 5,6-diphenylpyridazin-3(2H)-one derivatives were found to interact with tubulin at a novel binding site, distinct from those of colchicine, vinblastine, or maytansine. This interaction leads to the inhibition of tubulin polymerization and an increase in the mitotic index in L1210 cells. nih.gov
The development of protein-ligand interaction profiling methods, often implemented as fingerprints, has become crucial for assessing binding site similarities and predicting off-target effects. These profiles help in identifying key interactions between a protein and its small molecule ligands, which is valuable for drug repositioning and understanding polypharmacology. nih.gov
Cellular Pathway Modulation and Signal Transduction Interventions (In Vitro Studies)
The biological effects of this compound derivatives are often mediated through the modulation of various cellular pathways and signal transduction cascades. In vitro studies using cell lines are essential for dissecting these mechanisms.
Several pyridazinone derivatives have been shown to induce apoptosis and modulate the cell cycle in cancer cell lines. For instance, in MCF-7 breast cancer cells, derivatives 6, 8a, and 8b were found to significantly increase the levels of the pro-apoptotic protein Bax and caspase 3 researchgate.net. The most potent of these, compound 8a, was shown to arrest the MCF-7 cell cycle at the G2/M phase and induce both apoptotic and necrotic effects researchgate.net.
Another study on new 3(2H)-pyridazinone derivatives revealed that compounds 12 and 22 could induce apoptosis in AGS gastric adenocarcinoma cells unich.it. This was evidenced by an increase in the expression of the pro-apoptotic factor Bax and morphological changes such as cell blebbing unich.it. The induction of apoptosis is a key mechanism for the anticancer activity of many chemotherapeutic agents. The process can be mediated by the regulation of Bcl-2 family proteins, such as the upregulation of Bax and downregulation of Bcl-2, leading to the activation of caspases vivantechnologies.comnih.gov.
| Compound | Fold Increase in Bax Levels | Fold Increase in Caspase 3 Levels |
|---|---|---|
| Derivative 6 | ~7.31 | ~3.55 |
| Derivative 8a | ~13.8 | ~4.22 |
| Derivative 8b | ~8.86 | ~3.87 |
The pyridazinone scaffold is also present in compounds with antimicrobial properties. The mechanism of action for many antimicrobial agents involves the inhibition of essential bacterial enzymes. For example, some antibacterial drugs containing a naphthyridine core, structurally related to pyridazinones, act by blocking bacterial DNA replication through the inhibition of DNA gyrase mdpi.com.
While direct studies on the antimicrobial enzyme targeting of this compound derivatives are less common, the broader class of pyridazinone derivatives has been noted for a wide range of pharmacological activities, including antimicrobial effects samipubco.com.
The cytotoxic effects of pyridazinone derivatives against various cancer cell lines are a significant area of research. The mechanisms underlying this cytotoxicity are often linked to the induction of apoptosis and cell cycle arrest, as discussed previously.
Studies have shown that the cytotoxicity of these compounds can be selective towards tumor cells. For example, a series of 3,5-bis(benzylidene)-4-piperidones, which are structurally related to pyridazinones, were found to be highly toxic to several human carcinoma cell lines while being less so towards non-malignant cells mdpi.com. This tumor-selective toxicity is a highly desirable characteristic for anticancer agents.
The cytotoxicity of some pyridazinone derivatives is also associated with the induction of oxidative stress. In one study, the two most promising compounds, 12 and 22, were found to exert their effects by inducing oxidative stress, as demonstrated by the release of hydrogen peroxide unich.it. This can lead to cellular damage and ultimately trigger apoptosis.
Structure-Activity Relationship (SAR) Studies for Specific Molecular Targets
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For pyridazinone derivatives, SAR studies have provided valuable insights into the structural features required for their biological activities.
For instance, in a series of 5,6-diphenylpyridazin-3(2H)-one derivatives that interact with tubulin, it was found that a nitrile substituent at position 4 of the pyridazinone ring was present in virtually all active compounds nih.gov. The nature of the substituents on the phenyl rings also played a significant role in determining the activity profile, with chlorine substituents enhancing interactions with calf brain tubulin nih.gov.
In the development of Nek2 kinase inhibitors, a series of imidazo[1,2-a]pyridine (B132010) derivatives were synthesized, and their SAR was analyzed, leading to the identification of a compound with an IC50 of 38 nM documentsdelivered.comnih.gov. Similarly, for vasorelaxant pyridazin-3-one derivatives, 3D-QSAR pharmacophore models have been generated to understand the relationship between their structure and activity nih.gov.
These SAR studies are essential for the rational design of new and more effective this compound derivatives with specific biological targets.
Animal Model Studies for Target Validation and Mechanistic Elucidation of this compound Derivatives
Animal model studies have been instrumental in validating the biological targets and elucidating the pharmacological mechanisms of action for a variety of pyridazin-3(2H)-one derivatives. While specific in vivo data exclusively for this compound is limited in publicly accessible literature, studies on closely related analogs, particularly those with methyl substitutions on the pyridazinone core, provide significant insights into the potential mechanisms and targets of this class of compounds. These studies have primarily focused on their cardiovascular, anti-inflammatory, and analgesic properties.
Cardiotonic and Vasodilatory Effects:
Animal studies have been crucial in understanding the cardiotonic and vasodilatory properties of pyridazinone derivatives. For instance, a study on 6-[4-(4-pyridylamino)phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride demonstrated potent positive inotropic and vasodilating activities in dogs. The primary mechanism of action for some cardiotonic pyridazinones is the inhibition of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE3, these compounds increase intracellular cAMP levels, leading to enhanced cardiac contractility and smooth muscle relaxation, which results in vasodilation.
One particular derivative, N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), has been shown to be a long-acting antihypertensive vasodilator in conscious hypertensive rats and dogs. Hemodynamic studies in conscious normotensive rats revealed that its blood pressure-lowering effect is associated with an increase in heart rate and cardiac output, and a decrease in total peripheral resistance, indicative of a direct vasodilatory mechanism.
| Compound/Derivative | Animal Model | Biological Target/Mechanism | Key Findings |
| 6-[4-(4-pyridylamino)phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride | Dog | Positive inotropic and vasodilating activity | Showed extremely potent positive inotropic activity. nih.gov |
| N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899) | Conscious spontaneously hypertensive rats (SHR), Milan hypertensive strain (MHS) rats, and renal hypertensive dogs (RHD) | Antihypertensive vasodilator | Effectively reduced blood pressure with a slow onset and long duration of action. nih.gov |
Anti-inflammatory Mechanisms:
The anti-inflammatory potential of pyridazinone derivatives has been investigated in various animal models. A notable mechanism identified is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Several 2,6-disubstituted pyridazin-3(2H)-one derivatives have demonstrated potent anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation. This effect is often correlated with their in vitro COX-2 inhibitory activity.
Furthermore, some pyridazinone derivatives exert their anti-inflammatory effects through pathways independent of COX inhibition. A study screening a library of pyridazinones identified compounds that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. mdpi.comnih.gov NF-κB is a critical transcription factor that regulates the expression of many pro-inflammatory genes. Inhibition of NF-κB signaling represents a significant mechanism for anti-inflammatory action. Interestingly, this study found little correlation between the anti-inflammatory activity and N-formyl peptide receptor (FPR) agonist activity, suggesting that the anti-inflammatory effects of some pyridazinones may be mediated through FPR-independent pathways. mdpi.comnih.gov
| Compound/Derivative | Animal Model | Biological Target/Mechanism | Key Findings |
| 2,6-disubstituted pyridazin-3(2H)-one derivatives | Rat (carrageenan-induced paw edema) | Cyclooxygenase-2 (COX-2) inhibition | Demonstrated potent and consistent anti-inflammatory activity. |
| Various pyridazinone derivatives | Human monocytic cells (in vitro, relevant to in vivo inflammation) | Inhibition of NF-κB transcriptional activity | Identified compounds with anti-inflammatory activity by inhibiting a key inflammatory signaling pathway. mdpi.comnih.gov |
Antinociceptive Pathways:
The analgesic effects of pyridazinone derivatives have also been explored in animal models, revealing their interaction with specific receptor systems. Arylpiperazinylalkylpyridazinone derivatives, for example, have shown significant antinociceptive activity in the writhing test in mice. Mechanistic studies have indicated that the analgesic action of some of these compounds involves the inhibition of noradrenaline reuptake and the subsequent involvement of α2-adrenoceptors. This was confirmed by the complete prevention of the antinociceptive effect by pretreatment with the α2-antagonist yohimbine.
| Compound/Derivative | Animal Model | Biological Target/Mechanism | Key Findings |
| Arylpiperazinylalkylpyridazinone derivatives | Mouse (writhing test) | Inhibition of noradrenaline reuptake; α2-adrenoceptor involvement | Exhibited high antinociceptive activity, which was reversed by an α2-antagonist. |
Applications of 5,6 Dimethylpyridazin 3 2h One in Advanced Chemical Synthesis
Utilization as a Building Block in Complex Molecule Synthesis
5,6-Dimethylpyridazin-3(2H)-one serves as a fundamental starting material for the synthesis of more intricate molecules. cymitquimica.com Its inherent structure provides a robust framework upon which chemists can elaborate, adding functional groups and building out complex molecular architectures. This approach is particularly valuable in medicinal chemistry and drug discovery, where the pyridazinone core is a recurring motif in various therapeutic agents. scholarsresearchlibrary.com
The synthesis of novel pyridazinone derivatives often begins with the this compound core. For instance, it can be functionalized at various positions to create a library of compounds with diverse biological activities. Research has demonstrated the synthesis of complex molecules by modifying the pyridazinone ring, such as in the creation of 6-(4-fluoro-3-(1,8-diazaspiro[4.5]decane-8-carbonyl)benzyl)-4,5-dimethylpyridazin-3(2H)-one. ontosight.ai This highlights the role of the dimethylpyridazinone moiety as a foundational element.
Furthermore, the reactivity of the pyridazinone ring allows for its incorporation into larger, more complex systems. For example, it has been used as a precursor for the synthesis of fused heterocyclic systems, such as thieno[2,3-c]pyridazines and pyrimido[4',5':4,5]thieno-[2,3-c]pyridazines. researchgate.netresearchgate.net These transformations underscore the utility of this compound as a versatile building block in the construction of diverse and complex molecular frameworks.
Role as a Ligand or Precursor in Catalysis
The nitrogen atoms within the pyridazinone ring of this compound and its derivatives make them suitable candidates for use as ligands in catalysis. Ligands are crucial components of catalysts, influencing their activity, selectivity, and stability. While direct studies on this compound as a ligand are not extensively documented, the broader class of pyridazinone-based compounds has shown promise in this area.
For example, pyridazinone and thiopyridazinone-based ligands have been investigated for their catecholase activity when complexed with metal ions like Cu(II), Fe(II), and Zn(II). researchgate.net This suggests that the pyridazinone scaffold can effectively coordinate with metal centers, a key requirement for catalytic activity. The electronic properties of the pyridazinone ring can be tuned by substituents, which in turn can modulate the catalytic properties of the resulting metal complex.
Moreover, pyridazinone derivatives can act as precursors for the synthesis of catalysts. mpg.de Co-precipitation methods are often employed to create catalyst precursors, where the organic moiety can influence the morphology and distribution of metal species in the final catalyst. mpg.de While specific examples involving this compound as a catalyst precursor are not prevalent in the reviewed literature, the general principles of catalyst synthesis suggest its potential in this role. The ability of pyridazinone-containing molecules to participate in catalytic cycles, for instance in nickel-catalyzed cross-electrophile coupling, further points to their potential in the development of new catalytic systems. nih.gov
Application as a Reactive Intermediate in Diversified Organic Synthesis
The chemical reactivity of this compound allows it to serve as a reactive intermediate in a variety of organic transformations, leading to a diverse range of products. The presence of multiple reactive sites, including the nitrogen atoms, the carbonyl group, and the potential for substitution on the ring, makes it a versatile platform for synthetic diversification. smolecule.com
One common transformation is the reaction of the pyridazinone core with various electrophiles and nucleophiles. For example, the NH group of the pyridazinone can be alkylated or arylated to introduce new substituents. ajrconline.org The carbonyl group can participate in condensation reactions, and the ring itself can undergo electrophilic substitution, providing avenues for further functionalization. smolecule.com
Furthermore, the pyridazinone ring can be a precursor to other heterocyclic systems through ring-transformation reactions. For instance, condensation of 4-cyano-5,6-dimethylpyridazin-3(2H)-one with aromatic aldehydes yields novel styryl derivatives, which can be further transformed into other heterocyclic structures. researchgate.net The use of pyridazinone derivatives in cycloaddition reactions and as precursors for fused ring systems further illustrates their utility as reactive intermediates in the synthesis of a wide array of organic compounds. mdpi.com
Development of Novel Materials and Polymers Incorporating Pyridazinone Units
The incorporation of pyridazinone units, such as this compound, into larger molecular assemblies can lead to the development of novel materials and polymers with unique properties. The inherent characteristics of the pyridazinone ring, including its rigidity, polarity, and potential for hydrogen bonding, can impart desirable attributes to the resulting materials.
While the direct polymerization of this compound is not a widely reported application, its derivatives can be functionalized with polymerizable groups, allowing for their integration into polymer chains. This approach can be used to create polymers with enhanced thermal stability, specific optical properties, or tailored biological activities.
The broader class of pyridazine-containing compounds has been explored for applications in materials science. For example, they have been investigated as corrosion inhibitors for metals, where they form a protective film on the metal surface. tandfonline.comijcsi.pro This suggests that polymers incorporating pyridazinone units could have potential applications in coatings and protective materials. The development of such materials is an active area of research, with the goal of harnessing the unique properties of the pyridazinone scaffold to create advanced materials with tailored functionalities.
Advanced Analytical Methodologies for 5,6 Dimethylpyridazin 3 2h One
Chromatographic Separations for Isomer Resolution and Impurity Profiling (e.g., Chiral HPLC)
Chromatographic techniques are fundamental in the analysis of pyridazinone derivatives for resolving isomers and identifying process-related impurities or degradation products. ijpsonline.comresearchgate.net High-Performance Liquid Chromatography (HPLC) is a principal method, particularly for separating stereoisomers and profiling non-volatile impurities. ijpsonline.comnsf.gov
Detailed research findings have demonstrated the successful resolution of pyridazinone enantiomers using chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs), such as Chiralcel OD-H, Chiralcel OJ, and Chiralpak AD, are frequently employed for this purpose. nih.govnih.gov The separation is typically achieved using mobile phases consisting of mixtures of hexane, ethanol, and 2-propanol. nih.gov For instance, the enantiomers of certain 5-acyl-6-phenyl-2,4-substituted-3(2H)-pyridazinones have been successfully resolved using chiral chromatography, which was then scaled up to a preparative level for further studies. nih.gov Supercritical Fluid Chromatography (SFC) has also emerged as a powerful alternative for the chiral separation of pyridazinone derivatives, offering faster analysis times and reduced organic solvent consumption compared to HPLC. nsf.govmdpi.com
Impurity profiling is a critical process to detect, identify, and quantify any unwanted chemical entities in a drug substance. researchgate.net Techniques such as HPLC, coupled with detectors like UV-Diode Array, are used to separate and provide initial spectral data for impurities. ijprajournal.comajprd.com The isolation of these impurities can be performed using preparative HPLC, after which their structures are elucidated using spectroscopic methods. ijpsonline.comnsf.gov
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Application | Reference |
|---|---|---|---|---|
| Chiral HPLC | Chiralcel OJ, Chiralcel OF | Hexane, Ethanol, 2-Propanol | Enantiomeric separation of 4,5-disubstituted 3(2H)-pyridazinone derivatives. | nih.gov |
| Chiral HPLC | Chiralcel OD-R, OD-H, Chiralpak AD | Not specified | Resolution of enantiomers of 5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone. | nih.gov |
| SFC | Polysaccharide-based CSPs (e.g., amylose, cellulose (B213188) derivatives) | Supercritical CO2 with co-solvents (e.g., alcohols) | Enantioselective separation of various chiral compounds, including pyridazinone analogues. | mdpi.com |
Electrochemical Methods for Redox Behavior Characterization
Electrochemical methods, such as cyclic voltammetry, are powerful tools for investigating the redox properties of pyridazinone compounds. researchgate.netresearchgate.net These techniques provide insights into the oxidation and reduction potentials of the molecule, offering information about its electronic structure and potential for engaging in electron transfer reactions. researchgate.netresearchgate.net The study of the electrochemical behavior is crucial, for instance, in understanding mechanisms of action or degradation pathways involving redox processes.
Research on various pyridazinone derivatives has utilized voltammetry to characterize their electrochemical properties. researchgate.netresearchgate.net For example, studies on 6-phenylpyridazin-3(2H)one and 5-(2-chlorobenzyl)-2,6-dimethylpyridazin-3-one as corrosion inhibitors for steel in acidic media involved potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). researchgate.netelectrochemsci.org These studies revealed that the compounds act as mixed-type inhibitors, adsorbing onto the metal surface and affecting both anodic and cathodic reactions. researchgate.netelectrochemsci.org The adsorption process, often described by the Langmuir isotherm, indicates a strong interaction between the pyridazinone molecule and the surface, which is related to its electronic characteristics. researchgate.net The formal potentials (E⁰) and other thermodynamic parameters derived from these studies help to quantify the redox behavior. researchgate.net
| Technique | Purpose | Key Findings/Parameters Measured | Reference |
|---|---|---|---|
| Cyclic Voltammetry | Characterize redox behavior of pyridazinone derivatives. | Determination of formal potentials (E⁰), investigation of reaction mechanisms (e.g., EC mechanism). | researchgate.netresearchgate.net |
| Potentiodynamic Polarization (PDP) | Evaluate corrosion inhibition properties. | Identifies inhibitor type (anodic, cathodic, or mixed); measures corrosion current densities (icorr). | researchgate.netelectrochemsci.orgresearchgate.net |
| Electrochemical Impedance Spectroscopy (EIS) | Investigate inhibitor-surface interactions. | Measures charge-transfer resistance (Rct) and double-layer capacitance (Cdl) to assess adsorption and film formation. | researchgate.netelectrochemsci.orgresearchgate.net |
Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS) for Metabolite Identification (Non-Human) and Degradation Product Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the structural elucidation of unknown compounds like metabolites and degradation products. saspublishers.comchemijournal.com The combination of Liquid Chromatography (LC) with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful platform for analyzing complex mixtures. nih.govmdpi.com
LC-MS/MS is a highly sensitive and selective technique widely used for identifying and quantifying metabolites and degradation products. ijpsonline.comnih.gov The initial LC separation reduces the complexity of the sample matrix, while the tandem mass spectrometer provides molecular weight information (from MS) and structural fragments (from MS/MS), which are used to identify the compound. nih.govnih.gov In a non-human in vitro study, the metabolic stability of a pyridazinone derivative (YWS01125) was assessed using LC-MS/MS in mouse and human liver microsomes, with the results indicating no metabolites were formed under the tested conditions. nih.gov For degradation studies, LC-MS/MS is critical for identifying products that form under stress conditions (e.g., acid, base, oxidation, light), which is a key part of pharmaceutical development. nih.gov
LC-NMR allows for the direct structural characterization of compounds as they are separated by HPLC. mdpi.comslideshare.net This technique is particularly valuable for unambiguously determining the structure of impurities and degradation products, including stereochemistry, without the need for prior isolation. nih.govmdpi.com Different operational modes, such as on-flow, stop-flow, and loop storage, can be employed depending on the concentration of the analyte and the required analysis time. mdpi.com The combination of various hyphenated techniques, such as LC-MS and LC-NMR, is often crucial for the unambiguous structural elucidation of unknown impurities and degradation products in pharmaceutical substances. nih.govijpsjournal.com
| Technique | Application | Information Obtained | Reference |
|---|---|---|---|
| LC-MS | Impurity identification, metabolite screening. | Molecular weight of separated components. | ijpsonline.comnih.govajrconline.org |
| LC-MS/MS | Metabolite identification (non-human), degradation product characterization, isomer recognition. | Molecular weight and structural fragment information for high-confidence identification. | nih.govnih.govnih.gov |
| LC-NMR | Unambiguous structure elucidation of impurities and degradation products. | Detailed structural information, including connectivity and stereochemistry, of separated components. | nih.govmdpi.comslideshare.net |
| GC-MS | Analysis of volatile impurities and degradation products. | Separation and identification of volatile/semi-volatile compounds. | chemijournal.comnih.gov |
Future Research Directions and Emerging Trends for 5,6 Dimethylpyridazin 3 2h One Research
Exploration of Novel Sustainable Synthetic Pathways and Biocatalytic Approaches
The future of synthesizing 5,6-dimethylpyridazin-3(2H)-one and its derivatives is increasingly geared towards green chemistry and biocatalysis to minimize environmental impact. mdpi.com Research is anticipated to move beyond traditional synthetic routes, which often rely on harsh chemicals and generate significant waste. Modern green synthesis approaches, such as those utilizing microwave irradiation, ultrasound, or infrared radiation, are being explored for the assembly of pyridazinone scaffolds, offering advantages like faster reaction times and higher yields. growingscience.com
A significant area for future investigation is the application of biocatalysis. This involves using enzymes or whole microorganisms to catalyze the synthesis, a method that promises high selectivity and operation under mild conditions. rsc.org While direct biocatalytic routes for this compound are still nascent, research into the biocatalytic synthesis of related chiral building blocks, like enantiopure epoxides and β-nitroalcohols, provides a strong foundation. nih.govrsc.org Future studies will likely focus on identifying or engineering enzymes, such as oxidoreductases or hydrolases, that can act on pyridazinone precursors. nih.govnih.gov The goal is to develop stereoselective syntheses, which are crucial given that the biological activity of chiral molecules often resides in a single enantiomer. rsc.org
Table 1: Comparison of Synthetic Approaches for Pyridazinone Scaffolds
| Approach | Advantages | Challenges | Future Research Focus |
| Traditional Synthesis | Well-established protocols | Use of hazardous reagents, significant waste generation, often lacks stereoselectivity | Optimization for milder conditions and reduced waste |
| Green Chemistry growingscience.com | Reduced energy consumption, faster reactions, higher yields, lower environmental impact | Requires specialized equipment (e.g., microwave reactors), optimization of reaction conditions | Development of solvent-free or green solvent-based reactions, application to a wider range of derivatives |
| Biocatalysis rsc.orgnih.gov | High chemo-, regio-, and stereoselectivity, mild reaction conditions, environmentally benign | Enzyme discovery and engineering, substrate scope limitations, enzyme stability | Screening for novel enzymes, directed evolution to improve catalytic efficiency, immobilization of biocatalysts |
Deeper Mechanistic Understanding of Molecular Interactions and Biological Targets
While the broader class of pyridazinone derivatives is known for a wide spectrum of biological activities—including cardiovascular, anti-inflammatory, and anticancer effects—a more profound understanding of the specific molecular interactions of this compound is a key future objective. scholarsresearchlibrary.comnih.gov Current research has shown that pyridazinone derivatives can interact with various biological targets, such as adrenoceptors and protein kinases. acs.orgresearchgate.net For instance, certain derivatives have demonstrated affinity for α1- and α2-adrenoceptors, suggesting potential applications in regulating blood pressure. acs.org
Future investigations will need to employ advanced biochemical and biophysical techniques to elucidate the precise mechanism of action for this compound. This includes identifying its primary protein targets, characterizing the binding kinetics, and understanding how these interactions translate into cellular responses. Techniques such as radioligand binding assays, surface plasmon resonance, and X-ray crystallography will be instrumental. acs.org Furthermore, exploring its role as a potential enzyme inhibitor, for example, against poly (ADP-ribose) polymerase (PARP) which is implicated in DNA repair and cancer, represents a promising avenue. rsc.orgresearchgate.net A detailed mechanistic insight is crucial for optimizing the compound's structure to enhance potency and selectivity for desired therapeutic outcomes.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Biology
One major application is in predictive modeling for structure-activity relationships (SAR). By training algorithms on existing data for pyridazinone derivatives, it's possible to predict the biological activity of novel, unsynthesized analogs of this compound. This allows researchers to prioritize the synthesis of compounds with the highest probability of success. tandfonline.com Deep learning models have already been successfully used to design novel pyridazinone derivatives as selective kinase inhibitors. acs.org
Furthermore, AI can be used to generate pharmacophore models, which define the essential structural features required for biological activity. acs.org This can guide the rational design of next-generation molecules with improved potency and selectivity. The use of generative AI models also presents an exciting frontier for de novo drug design, potentially creating entirely new pyridazinone-based scaffolds with desired therapeutic properties. acs.orgsemanticscholar.org
Design and Synthesis of Next-Generation Pyridazinone-Based Probes and Modulators
Building on a deeper mechanistic understanding, future research will focus on the rational design and synthesis of sophisticated molecular tools derived from the this compound scaffold. This includes the development of chemical probes and allosteric modulators.
Chemical probes are essential for studying biological systems. A key direction will be the creation of fluorescently-labeled derivatives of this compound. These probes would enable researchers to visualize the compound's distribution within cells and tissues and to study its interaction with target proteins in real-time using advanced microscopy techniques. nih.gov The design principles for such probes, involving the strategic addition of fluorophores without disrupting biological activity, are well-established for other heterocyclic systems and can be adapted for pyridazinones. nih.gov
Another critical area is the design of allosteric modulators. Unlike traditional drugs that bind to the primary active site of a receptor, allosteric modulators bind to a secondary site, offering a more nuanced way to control receptor function. nih.govqub.ac.uk This can lead to drugs with greater specificity and fewer side effects. Future work will involve computational modeling and synthesis to modify the this compound structure to target allosteric sites on proteins like G protein-coupled receptors (GPCRs), potentially leading to novel therapeutics with finely-tuned activities. nih.gov
Expansion into Other Advanced Material Science Applications Based on Fundamental Chemical Properties
Beyond its potential in medicine, the fundamental chemical properties of the this compound core suggest opportunities for its use in advanced material science. The pyridazine (B1198779) ring is an electron-deficient system containing nitrogen atoms, which can engage in various intermolecular interactions. tandfonline.com
One emerging application is in the field of corrosion inhibition. Studies have shown that certain pyridazinone derivatives can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion in acidic environments. researchgate.netderpharmachemica.com Future research could optimize the structure of this compound to enhance its anti-corrosion properties for specific metals and alloys, such as C38 steel. researchgate.netderpharmachemica.comacs.org
The pyridazinone scaffold is also being explored in agrochemicals. scholarsresearchlibrary.commdpi.com Its derivatives have been reported to have potential as herbicides and plant growth regulators. researchgate.net Further investigation into this compound could lead to the development of new, effective agrochemical products. The inherent properties of the pyridazinone nucleus also make it a candidate for creating novel polymers or organic materials with specific electronic or optical properties, an area that remains largely unexplored. growingscience.comcymitquimica.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5,6-dimethylpyridazin-3(2H)-one, and how can reaction conditions (e.g., solvent, temperature) be optimized to improve yield?
- Methodological Answer : Synthesis of pyridazinone derivatives typically involves multi-step reactions, such as cyclocondensation of hydrazines with diketones or substituted aldehydes . For dimethyl-substituted analogs, reaction conditions like solvent polarity (e.g., ethanol or DMF) and temperature (60–100°C) significantly influence yield. Catalysts such as sodium ethoxide may enhance cyclization efficiency . Post-synthesis purification via column chromatography or recrystallization (using 90% ethanol) is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions and regiochemistry . Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>98%) . For crystalline derivatives, X-ray diffraction provides definitive structural confirmation .
Q. How does the electronic nature of the methyl groups influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Methyl groups act as electron-donating substituents, increasing electron density on the pyridazinone ring. This enhances susceptibility to electrophilic substitution at the C-4 position, as observed in chlorinated analogs . Reactivity can be probed via computational methods (e.g., DFT) to map electron distribution and predict sites for functionalization .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?
- Methodological Answer : Contradictions may arise from tautomerism or dynamic exchange processes. Variable-temperature NMR studies can identify tautomeric equilibria . For ambiguous splitting patterns, 2D NMR techniques (COSY, NOESY) clarify coupling relationships. Cross-validation with IR spectroscopy (to detect carbonyl tautomers) is recommended .
Q. How can regioselectivity be controlled during electrophilic substitution reactions on this compound?
- Methodological Answer : Substituent directing effects and steric hindrance govern regioselectivity. For example, methyl groups at C-5 and C-6 may direct electrophiles to the C-4 position. Computational modeling (e.g., Fukui indices) predicts reactive sites . Experimental validation via competitive reactions with halogenation or nitration reagents under controlled conditions (e.g., low temperature) is advised .
Q. What experimental and computational approaches are suitable for studying the compound’s potential as a pharmacophore in drug discovery?
- Methodological Answer : In vitro assays (e.g., enzyme inhibition) paired with molecular docking (using software like AutoDock) evaluate binding affinity to target proteins . Structure-Activity Relationship (SAR) studies require systematic substitution at C-3 or C-4, followed by biological testing . For contradictory bioassay results, replicate experiments under standardized conditions (pH, solvent) and use statistical tools (e.g., ANOVA) to assess significance .
Q. How can reaction mechanisms for side-product formation during synthesis be elucidated?
- Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., ²H or ¹³C) to track reaction pathways . Monitoring intermediates via LC-MS or in-situ IR spectroscopy identifies byproducts . Kinetic studies (variable timepoints) coupled with Eyring analysis reveal activation parameters for competing pathways .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activities of this compound analogs?
- Methodological Answer : Discrepancies may stem from assay variability (e.g., cell line differences) or impurities. Validate purity via HPLC-MS before bioassays . Use standardized protocols (e.g., NIH/WHO guidelines) and report IC₅₀ values with confidence intervals . Meta-analysis of literature data identifies trends obscured by experimental noise .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
